7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
Description
7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogenated benzofuran derivative characterized by a fused benzene and furan ring system with chlorine and fluorine substituents at positions 7 and 5, respectively, and an amine group at position 3.
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2 |
InChI Key |
ZQJFFJROHCIJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
General Synthetic Strategy
The synthetic approach to this compound typically involves:
- Construction of the dihydrobenzofuran ring system via intramolecular cyclization.
- Selective halogenation to introduce chlorine and fluorine at the 7- and 5-positions, respectively.
- Installation of the amine functional group at the 3-position, often via reductive amination or nucleophilic substitution.
- Purification and isolation of the target compound, sometimes as a salt for enhanced stability.
Key Synthetic Routes and Reaction Conditions
Cyclization and Ring Formation
- Starting from appropriately substituted phenol derivatives, the dihydrobenzofuran ring is formed by intramolecular cyclization of hydroxy-substituted precursors with side chains bearing aldehyde or ketone functionalities.
- Conditions often involve acidic or basic catalysis, with solvents such as toluene or dichloromethane, and heating to promote ring closure.
Selective Halogenation
- Introduction of chlorine and fluorine atoms is achieved through electrophilic aromatic substitution or halogen exchange reactions.
- Chlorination at the 7-position can be performed using reagents like N-chlorosuccinimide (NCS) under controlled temperature to avoid over-chlorination.
- Fluorination at the 5-position is more challenging due to fluorine's reactivity; selective fluorinating agents such as Selectfluor or elemental fluorine under mild conditions are employed.
Amination at the 3-Position
- The amine group is typically introduced via nucleophilic substitution on a suitable leaving group precursor (e.g., halogenated intermediate) or by reductive amination of a ketone intermediate at the 3-position.
- Catalytic hydrogenation (e.g., H2/Pd-C) can be used to reduce imines or nitro precursors to the amine.
Purification and Salt Formation
- The free amine is often converted to its hydrochloride salt to improve stability and solubility.
- Purification methods include crystallization, column chromatography, and recrystallization from suitable solvents.
Detailed Research Findings and Reaction Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Outcome/Product | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Acid catalysis, toluene, reflux | 2,3-Dihydrobenzofuran core | 70-85 | High regioselectivity |
| Chlorination (7-position) | N-Chlorosuccinimide, 0–25°C | 7-Chloro derivative | 80-90 | Controlled to avoid poly-chlorination |
| Fluorination (5-position) | Selectfluor, acetonitrile, rt | 5-Fluoro substituted intermediate | 65-75 | Requires careful control of conditions |
| Amination (3-position) | Reductive amination: aldehyde + NH3 + H2/Pd-C | 3-Amine substituted benzofuran | 85-92 | High selectivity for amine formation |
| Salt formation | HCl gas or ethanolic HCl | Hydrochloride salt | Quantitative | Enhances stability and handling |
Comparative Analysis of Halogenation Methods
| Halogenation Method | Reagent(s) | Selectivity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Electrophilic Chlorination | NCS | High | Good | Moderate (generates succinimide) |
| Direct Fluorination | Selectfluor, elemental F2 | Moderate | Moderate | High (toxic fluorine sources) |
| Halogen Exchange | Halogenated precursors + KF | Variable | Limited | Lower (less toxic reagents) |
Notes on Industrial and Laboratory Scale Preparation
- Industrial synthesis favors continuous flow chemistry to enhance reaction control, reduce reaction times, and improve safety when handling reactive halogenating agents.
- Catalytic methods are optimized to maximize yield and minimize by-products.
- Purification processes are designed to remove halogenated impurities and ensure high purity of the final amine compound.
- Stability considerations require the compound to be stored under inert atmosphere and protected from moisture and light.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine or fluorine atoms are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of benzofuran compounds exhibit promising anticancer properties. Studies have shown that certain analogs can inhibit cancer cell lines, including:
- Hepatocellular carcinoma (HePG2)
- Mammary gland breast cancer (MCF-7)
- Cervical cancer (HeLa)
- Prostate cancer (PC3)
For instance, compounds structurally related to 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine have shown IC50 values in the range of 11–17 µM against HePG2 and PC3 cell lines, indicating a strong potential for further development as anticancer agents .
Modulation of Neurotransmitter Systems
The compound has been noted for its ability to modulate neurotransmitter systems, which may lead to applications in treating neurological disorders. Its interactions with specific receptors can influence pathways related to pain and inflammation, suggesting its potential as an analgesic or anti-inflammatory agent.
Antimicrobial Properties
Benzofuran derivatives have been extensively studied for their antimicrobial activity. The unique structure of 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine may enhance its efficacy against various pathogens. Research indicates that modifications in the benzofuran ring can significantly impact antibacterial and antifungal activities .
Cardiovascular Applications
Benzofuran derivatives have also been explored for their cardiovascular benefits, including vasodilating and hypotensive effects. The potential for these compounds to act as inhibitors of key enzymes involved in cardiovascular diseases is an area of ongoing research .
Case Studies
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen Variations
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (C₈H₇ClFNO)
- Key Differences : Chlorine and fluorine substituents at positions 5 and 6, respectively, versus 7-Cl and 5-F in the target compound.
- Impact : Altered electronic distribution and steric effects due to substituent positions. For example, the 5-Cl-6-F isomer may exhibit distinct binding affinities in biological systems compared to the 7-Cl-5-F analog .
5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine (C₈H₇Cl₂NO)
- Key Differences : Two chlorine atoms at positions 5 and 7 instead of 7-Cl and 5-F.
- Impact : Higher molecular weight (204.05 g/mol vs. ~187.6 g/mol) and increased hydrophobicity due to additional chlorine. Chlorine’s larger atomic radius compared to fluorine may reduce metabolic stability .
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (C₈H₇BrFNO·HCl)
- Key Differences : Bromine replaces chlorine at position 5, and the compound is a hydrochloride salt.
- Impact : Bromine’s larger size and polarizability enhance van der Waals interactions but reduce electronegativity compared to chlorine. The hydrochloride salt improves aqueous solubility, a critical factor for pharmacokinetics .
Substituent Modifications
5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (C₉H₁₁Cl₂NO)
- Key Differences : Methyl group at position 6 instead of fluorine.
- Impact: Methyl’s lipophilicity increases membrane permeability but may reduce target specificity. Conflicting molecular formulas (C₉H₁₁Cl₂NO vs. C₁₁H₁₆ClNO) in the evidence suggest possible synthesis or reporting errors .
2-Methyl-2,3-dihydro-1-benzofuran-3-amine (C₉H₁₁NO)
Stereochemical and Salt Form Variations
(3S)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine (C₈H₇BrClNO)
- Key Differences : Bromine at position 5 and stereospecific (3S) configuration.
- Impact : Enantiomeric purity (3S) could enhance binding to chiral biological targets. Bromine’s presence increases molecular weight (248.50 g/mol ) and may alter metabolic pathways .
5-Chloro-2,3-dihydro-1-benzofuran-4-amine (C₈H₈ClNO)
- Key Differences : Amine group at position 4 instead of 3.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Challenges
- Biological Relevance : Fluorine’s electronegativity and small size may improve blood-brain barrier penetration, making 7-Cl-5-F a candidate for CNS drug development .
- Data Gaps: Limited purity, solubility, and stability data in the evidence highlight the need for further experimental characterization.
Biological Activity
7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
The molecular formula of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is with a molecular weight of 187.6 g/mol. Its structure includes a benzofuran ring with chlorine and fluorine substituents, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 187.6 g/mol |
| Boiling Point | 231.4 °C (predicted) |
| Density | 1.407 g/cm³ (predicted) |
| pKa | 7.61 (predicted) |
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial activity. For instance, it has shown moderate to good activity against various bacterial strains, including:
- Gram-positive bacteria : Bacillus subtilis and Staphylococcus aureus.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound exhibits promising antibacterial properties, comparable to established antibiotics .
The biological activity of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is thought to involve its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity, potentially leading to inhibition of bacterial growth by disrupting essential cellular processes .
Study on Antibacterial Activity
In a systematic evaluation of various derivatives of benzofuran compounds, 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine was assessed for its antibacterial efficacy. The study reported that compounds with similar structural features exhibited significant zones of inhibition against tested bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Bacillus subtilis | 22 |
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 19 |
These results indicate that modifications in the benzofuran structure can lead to enhanced antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
